molecular formula C8H6N2O3S B2354996 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile CAS No. 389138-34-5

2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile

Cat. No.: B2354996
CAS No.: 389138-34-5
M. Wt: 210.21
InChI Key: QJLCKDNFEKFWAU-UHFFFAOYSA-N
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Description

2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile is an organic compound with the molecular formula C8H6N2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both acetyl and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile typically involves the nitration of a thiophene derivative followed by acetylation and subsequent introduction of the acetonitrile group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile is unique due to the presence of both acetyl and nitro groups on the thiophene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(5-acetyl-2-nitrothiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-5(11)7-4-6(2-3-9)8(14-7)10(12)13/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLCKDNFEKFWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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